FC-11 FAK PROTAC degrader mechanism of action
FC-11 FAK PROTAC degrader mechanism of action
An In-depth Technical Guide to the FC-11 FAK PROTAC Degrader: Mechanism of Action and Experimental Framework
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, particularly those initiated by integrins and growth factor receptors.[1] Its functions are critical in regulating cell migration, proliferation, survival, and adhesion turnover.[1][2] Elevated expression and activity of FAK are frequently observed in numerous cancer types, correlating with tumor progression and metastasis, which establishes FAK as a compelling target for therapeutic intervention.[1][2]
Traditional therapeutic strategies have focused on small-molecule inhibitors that block the kinase activity of FAK. However, the Proteolysis-Targeting Chimera (PROTAC) technology offers an alternative and potentially more effective approach by inducing the complete degradation of the target protein.[3] PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest.[4][5]
This guide provides a detailed technical overview of FC-11, a potent PROTAC designed to induce the degradation of FAK. We will explore its core mechanism of action, present quantitative performance data, and outline key experimental protocols for its characterization.
FC-11: Molecular Composition and General Mechanism
FC-11 is a heterobifunctional molecule engineered to specifically target FAK for degradation. Its structure consists of three key components:
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FAK Ligand: The molecule incorporates PF-562271, a potent ligand that binds to the FAK protein.[6]
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E3 Ligase Ligand: It utilizes Pomalidomide, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6]
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Linker: A flexible chemical linker connects the FAK and CRBN ligands, optimizing the formation of a stable ternary complex.
The fundamental mechanism of action for FC-11, like other PROTACs, is to act as a molecular bridge.[7] It simultaneously binds to FAK and the CRBN E3 ligase, bringing them into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of FAK. The resulting poly-ubiquitinated FAK is then recognized by the 26S proteasome, leading to its unfolding and degradation into smaller peptides.[4][5] A key advantage of this process is its catalytic nature; once FAK is degraded, FC-11 is released and can engage another FAK molecule, allowing for sustained protein knockdown at sub-stoichiometric concentrations.[3][8]
FAK Signaling and Interruption by FC-11
FAK is a central node in signaling pathways that control cell motility and survival.[2] Upon activation by integrin clustering at focal adhesions or by growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for Src family kinases (SFKs). The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key oncogenic pathways such as PI3K/AKT and MAPK/ERK, which ultimately promote cell migration, invasion, and resistance to apoptosis.[9][10]
By inducing the degradation of the entire FAK protein scaffold, FC-11 eliminates all FAK-dependent functions, not just its kinase activity. This complete removal of FAK disrupts the formation of the FAK-Src complex and abrogates downstream signaling, providing a more comprehensive blockade of the pathway compared to kinase inhibitors.
Quantitative Performance Data
The efficacy of a PROTAC degrader is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. FC-11 has demonstrated high potency across various cell lines.
| Cell Line | Cell Type | DC50 (pM) |
| TM3 | Leydig Cell (Mouse) | 310 |
| PA1 | Ovarian Teratocarcinoma (Human) | 80 |
| MDA-MB-436 | Breast Cancer (Human) | 330 |
| LNCaP | Prostate Cancer (Human) | 370 |
| Ramos | Burkitt's Lymphoma (Human) | 40 |
| Table 1: Degradation potency (DC50) of FC-11 in various cell lines. Data sourced from InvivoChem.[6] |
Key Experimental Protocols and Workflows
Characterizing the activity of FC-11 involves a series of standard biochemical and cell-based assays. Below are detailed methodologies for essential experiments.
Western Blotting for FAK Degradation
This is the most direct method to quantify the reduction in total FAK protein levels following treatment with FC-11.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-response curve of FC-11 (e.g., 0.01 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for 2, 4, 8, 16, and 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
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Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against total FAK (e.g., rabbit anti-FAK) overnight at 4°C. Use an antibody for a loading control (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
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Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize FAK band intensity to the corresponding loading control band intensity. Calculate the percentage of FAK remaining relative to the vehicle control.
Cell Viability Assay
This assay assesses the functional consequence of FAK degradation on cell proliferation and survival.
Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of FC-11 for a prolonged period, typically 72 to 120 hours, to observe effects on proliferation.
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Assay Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.
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Signal Measurement: After a short incubation period as per the manufacturer's protocol, measure the luminescence signal using a plate reader.
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Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment can provide evidence of the FC-11-mediated interaction between FAK and the CRBN E3 ligase.
Methodology:
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Cell Treatment: Treat cells with FC-11 or a vehicle control for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs.
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Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against either FAK or a component of the E3 ligase complex (e.g., anti-CRBN) conjugated to magnetic or agarose beads.
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Washing: Wash the beads extensively to remove non-specific binding proteins.
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Elution: Elute the bound proteins from the beads.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of FAK, CRBN, and other components to confirm their co-precipitation, which indicates the formation of the ternary complex.
Conclusion
The FC-11 PROTAC represents a powerful chemical tool for investigating FAK biology and a promising strategy for therapeutic development. Its mechanism of action, centered on the catalytic, induced degradation of FAK via the ubiquitin-proteasome system, offers a distinct and potentially more robust method of pathway inhibition than traditional small-molecule inhibitors. The high potency demonstrated by its low picomolar DC50 values underscores its efficiency. The experimental protocols outlined in this guide provide a robust framework for researchers to validate its mechanism and explore its functional consequences in various preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | springermedizin.de [springermedizin.de]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. FC-11 | FAK | 2271035-37-9 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tissue mechanics in tumor heterogeneity and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
